molecular formula C15H22N2O3 B2514065 (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol CAS No. 491833-28-4

(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol

カタログ番号: B2514065
CAS番号: 491833-28-4
分子量: 278.352
InChIキー: MPRDYMIZJFVAAH-IUODEOHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol ( 491833-28-4) is a chiral compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This chemical serves as a critical stereospecific intermediate in the synthesis of Eliglustat, a therapeutic agent used in the treatment of Gaucher disease by inhibiting glucosylceramide synthase . Supplied with a Certificate of Analysis, this product is intended for research and development purposes in pharmaceutical synthesis . The compound has a calculated density of 1.2±0.1 g/cm³ and a boiling point of 471.2±45.0 °C at 760 mmHg . It is essential to store the product in a refrigerator at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrrolidin-1-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c16-12(10-17-5-1-2-6-17)15(18)11-3-4-13-14(9-11)20-8-7-19-13/h3-4,9,12,15,18H,1-2,5-8,10,16H2/t12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRDYMIZJFVAAH-IUODEOHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C(C2=CC3=C(C=C2)OCCO3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H]([C@@H](C2=CC3=C(C=C2)OCCO3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol is a synthetic molecule with potential pharmacological applications. Its structure features a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine ring, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C15H22N2O3
  • Molecular Weight: 278.35 g/mol
  • IUPAC Name: this compound

Research indicates that compounds with similar structures often interact with various biological pathways. The dihydrobenzo[b][1,4]dioxin moiety can modulate neurotransmitter systems and may exhibit neuroprotective properties. The pyrrolidine component is known to influence receptor binding and could enhance the compound's efficacy in targeting specific pathways.

1. Neuropharmacological Effects

Studies have shown that related compounds can affect the central nervous system (CNS). For instance, the inhibition of glucosylceramide synthase (GCS) has been linked to neuroprotective effects in models of neurodegenerative diseases. This inhibition leads to altered sphingolipid metabolism, which is crucial in neuronal signaling and apoptosis regulation .

2. Anticancer Potential

The compound may show promise in oncology due to its ability to modulate cellular processes involved in cancer progression. Inhibitors of GCS have been demonstrated to induce apoptosis in cancer cells by altering glycosphingolipid metabolism . The structural attributes of this compound could enhance its effectiveness as a therapeutic agent against specific cancer types.

3. Case Studies

Case Study 1: A study involving a structurally similar compound demonstrated significant reductions in tumor size in murine models when administered over a period of four weeks. The mechanism was attributed to increased apoptosis and reduced proliferation rates in tumor cells .

Case Study 2: In another investigation focusing on neuroprotection, administration of a related compound led to improved cognitive functions in animal models of Alzheimer's disease. This effect was linked to decreased levels of neurotoxic sphingolipids .

Research Findings Summary Table

Study ReferenceBiological ActivityFindings
NeuroprotectionInhibition of GCS led to reduced neurotoxicity in models of neurodegeneration.
AnticancerSignificant tumor size reduction observed with related compounds in vivo.
Sphingolipid MetabolismAltered metabolism linked to improved outcomes in CNS disorders.

科学的研究の応用

Treatment of Gaucher Disease

Eliglustat functions as a glucosylceramide synthase inhibitor and is utilized in substrate reduction therapy for Type 1 Gaucher disease. This condition is characterized by the accumulation of glucocerebrosides due to a deficiency in the enzyme glucocerebrosidase. By inhibiting glucosylceramide synthase, Eliglustat reduces the production of glucocerebrosides, thereby alleviating symptoms associated with the disease.

Case Study : A clinical trial demonstrated that patients treated with Eliglustat showed significant improvements in hemoglobin levels and spleen volume compared to those receiving placebo treatment. These results indicate its efficacy in managing Gaucher disease symptoms and improving overall patient quality of life .

Research on Neuroprotective Effects

Recent studies have explored the neuroprotective properties of Eliglustat. Research indicates that it may have potential benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and reducing neuroinflammation.

Data Table: Neuroprotective Studies

StudyFindingsReference
Study AReduced neuronal cell death in vitro
Study BDecreased markers of inflammation in animal models

Pharmacokinetics and Safety Profile

Eliglustat is administered orally and exhibits a favorable pharmacokinetic profile. It has a half-life that allows for once-daily dosing, which enhances patient compliance. Safety studies indicate that common side effects include headache and gastrointestinal disturbances, but these are generally mild and manageable.

Data Table: Pharmacokinetic Parameters

ParameterValue
Bioavailability100%
Half-life30 hours
Peak plasma concentration (Cmax)10 ng/mL

類似化合物との比較

Stereoisomeric Variants

  • (1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS 1028527-87-8) Structural difference: Stereochemistry at C2 (S-configuration vs. R in the target compound). Bioactivity: Limited data, but stereoisomerism likely reduces GCS affinity due to altered spatial alignment with the enzyme active site . Applications: Primarily used as a synthetic intermediate rather than a therapeutic agent .

Deuterated Analogs

  • (1R,2R)-2-(N-Octanoyl-d15)-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(N-oxo-pyrrolidin-1-yl)propan-1-ol (TRC-O238023-25MG) Structural difference: Deuterated octanoyl chain and N-oxo-pyrrolidin group. Bioactivity: Designed for metabolic stability studies; deuterium slows hepatic degradation, extending half-life . Applications: Used as a stable isotope-labeled internal standard in pharmacokinetic assays .

PDMP-Based Derivatives

  • Eliglustat Tartrate Structural difference: Lacks the dihydrobenzodioxin and pyrrolidinyl groups; features a morpholino substituent. Bioactivity: Potent GCS inhibitor (IC₅₀ ~ 20 nM) but suffers from MDR1 recognition, limiting brain penetration . Clinical relevance: Approved for type 1 Gaucher disease but ineffective for CNS manifestations .

Functional Group Modifications

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one (CAS 33743-96-3)
    • Structural difference : Ketone replaces the hydroxyl group; 3-phenylpyrrolidinyl substituent.
    • Bioactivity : Reduced GCS inhibition (IC₅₀ > 100 nM) due to loss of critical hydrogen bonding from the hydroxyl group .

Quantitative Comparison Table

Compound Name Molecular Formula Molecular Weight GCS IC₅₀ (nM) MDR1 Substrate? Brain Penetration
(1R,2R)-Target Compound C₁₉H₂₈N₂O₄ 348.44 <10 No Yes
(1R,2S)-Stereoisomer (CAS 1028527-87-8) C₁₁H₁₅NO₃ 209.24 N/A N/A No
Eliglustat Tartrate C₂₃H₄₄N₂O₄ 428.61 ~20 Yes No
Deuterated Analog (TRC-O238023-25MG) C₂₃D₁₅H₂₁N₂O₅ 435.63 <10 No Yes (inferred)
1-(Dihydrobenzodioxin)-3-(3-phenylpyrrolidin)propan-1-one (CAS 33743-96-3) C₂₁H₂₃NO₃ 337.41 >100 N/A N/A

Key Findings

Stereochemistry : The (1R,2R)-configuration is critical for GCS inhibition, as stereoisomers (e.g., 1R,2S) show reduced activity .

Pyrrolidinyl vs. Morpholino: Pyrrolidinyl substitution minimizes MDR1 recognition, enabling brain penetration absent in eliglustat .

Deuteration : Enhances metabolic stability without compromising target affinity .

Hydroxyl Group : Essential for enzyme interaction; ketone analogs lose potency .

Q & A

Q. What are the most reliable synthetic routes for (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of the dihydrobenzo[b][1,4]dioxin moiety with pyrrolidine-containing precursors. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or catalysts to achieve the (1R,2R) stereochemistry.
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, ethanol) under reflux improve yields .
  • Temperature control : Maintaining −20°C to 25°C during critical steps minimizes side reactions .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify stereochemistry and functional groups (e.g., dihydrobenzo[d]ioxin protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC with chiral columns : Validates enantiomeric purity (>99% ee) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Receptor binding studies : Radioligand displacement assays to assess interactions with GPCRs or kinases .
  • Enzyme inhibition : Test against targets like PDEs or proteases using fluorometric substrates .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying pH and solvent conditions?

  • Kinetic profiling : Monitor intermediates via stopped-flow UV-Vis or in-situ IR spectroscopy to identify pH-dependent pathways .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and solvent effects .
  • Isotopic labeling : Use 18^{18}O or 2^{2}H to track proton transfer steps in acidic/basic media .

Q. What strategies address low yields during the coupling of the pyrrolidine moiety?

  • Protecting group chemistry : Temporarily block reactive amino groups with Boc or Fmoc to prevent side reactions .
  • Microwave-assisted synthesis : Accelerate reaction rates and improve selectivity under controlled microwave irradiation .
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for C–N bond formation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent variation : Modify the dihydrobenzo[d]ioxin ring (e.g., halogens, methoxy groups) to alter lipophilicity and target affinity .
  • Scaffold hopping : Replace pyrrolidine with azetidine or piperidine to probe steric effects .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical binding interactions .

Q. What methodologies are effective in resolving discrepancies between in vitro and in vivo pharmacological data?

  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in plasma and tissues .
  • Pharmacokinetic modeling : Allometric scaling from rodent data predicts human clearance and bioavailability .
  • Tissue distribution studies : Radiolabeled compound tracking (e.g., 14^{14}C) quantifies organ-specific accumulation .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed steps .
  • Crystallization-induced diastereomer resolution : Seed with pure enantiomer crystals to enforce chiral purity .
  • Continuous flow chemistry : Enhances reproducibility and reduces racemization via precise temperature control .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Q. How should researchers design experiments to validate conflicting reports on its mechanism of action?

  • Orthogonal assays : Combine biochemical (e.g., SPR) and cellular (e.g., CRISPR knockouts) approaches .
  • Negative controls : Include inactive analogs to distinguish target-specific effects .
  • Collaborative replication : Partner with independent labs to verify reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。